molecular formula C12H16ClN3O2 B12962939 tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate

Cat. No.: B12962939
M. Wt: 269.73 g/mol
InChI Key: JMICSYVZOUWTMG-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate: is a synthetic organic compound with a complex heterocyclic structure It is characterized by the presence of a tert-butyl ester group, a chlorine atom, and a dihydropyrido[3,4-b]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the dihydropyrido[3,4-b]pyrazine core, followed by chlorination and esterification steps.

    Formation of the Dihydropyrido[3,4-b]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as pyridine derivatives and hydrazine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The dihydropyrido[3,4-b]pyrazine core can be reduced to its fully saturated form using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation Reactions: Oxidation can be performed to introduce additional functional groups or to modify the existing ones.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN₃) or primary amines in polar aprotic solvents (e.g., dimethylformamide, DMF).

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Major Products

The major products depend on the type of reaction. For example, substitution with an amine would yield an amino derivative, while reduction would yield a fully saturated pyrazine derivative.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would be elucidated through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrimidine-6(5H)-carboxylate
  • tert-Butyl 2-chloro-7,8-dihydroquinoline-6(5H)-carboxylate

Uniqueness

tert-Butyl 2-chloro-7,8-dihydropyrido[3,4-b]pyrazine-6(5H)-carboxylate is unique due to its specific dihydropyrido[3,4-b]pyrazine core, which imparts distinct chemical properties and reactivity compared to similar compounds. Its structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 2-chloro-7,8-dihydro-5H-pyrido[3,4-b]pyrazine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-5-4-8-9(7-16)14-6-10(13)15-8/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMICSYVZOUWTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=CN=C2C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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